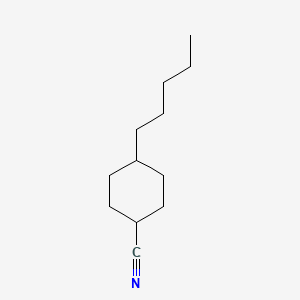
3-(Phosphonooxy)propyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phosphonooxy)propyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C₆H₁₁O₆P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonooxy group attached to a propyl chain, which is further connected to a 2-methylprop-2-enoate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phosphonooxy)propyl 2-methylprop-2-enoate typically involves the esterification of 3-hydroxypropyl 2-methylprop-2-enoate with phosphoric acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include phosphoric acid, 3-hydroxypropyl 2-methylprop-2-enoate, and a suitable catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of advanced catalysts and automated systems helps in achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phosphonooxy)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of phosphonates.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphonooxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphonates.
Substitution: Substituted esters or phosphonates, depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Phosphonooxy)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-substrate interactions due to its phosphonooxy group.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Phosphonooxy)propyl 2-methylprop-2-enoate involves its interaction with molecular targets through its phosphonooxy group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s ability to undergo esterification and hydrolysis reactions makes it a versatile intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methacryloyloxy)propyltrimethoxysilane: Similar in structure but contains a trimethoxysilane group instead of a phosphonooxy group.
(3-butoxy-2-hydroxy-propyl) 2-methylprop-2-enoate: Contains a butoxy group and a hydroxy group, differing in functional groups.
Uniqueness
3-(Phosphonooxy)propyl 2-methylprop-2-enoate is unique due to its phosphonooxy group, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong interactions with metal ions or enzymes, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
82427-01-8 |
|---|---|
Formule moléculaire |
C7H13O6P |
Poids moléculaire |
224.15 g/mol |
Nom IUPAC |
3-phosphonooxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H13O6P/c1-6(2)7(8)12-4-3-5-13-14(9,10)11/h1,3-5H2,2H3,(H2,9,10,11) |
Clé InChI |
CIIWMXSMCCRQEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
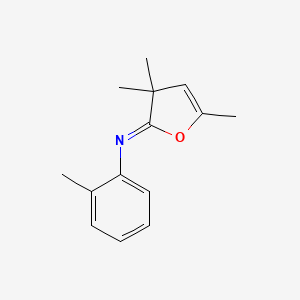
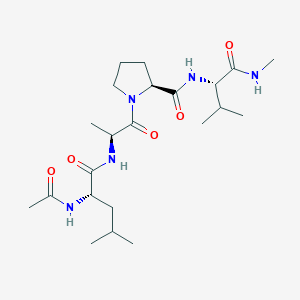


![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)

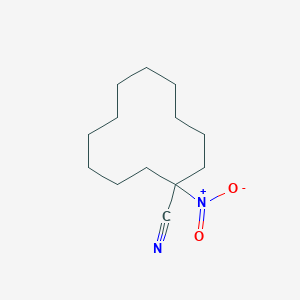
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)
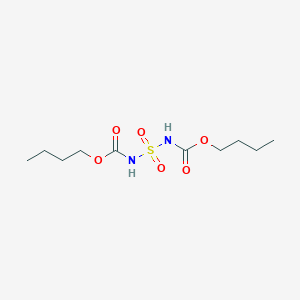

![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
